methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the 2-position.
Esterification: Finally, the carboxylic acid is esterified using methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has an amide group instead of an ester group.
Methyl 2-amino-1H-indene-5-carboxylate: This compound lacks the dihydro component, making it less saturated.
2-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its combination of an amino group and a methyl ester group, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8/h2-4,10H,5-6,12H2,1H3 |
InChI Key |
SGAIDXAIUTTWQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(C2)N)C=C1 |
Origin of Product |
United States |
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